molecular formula C21H17ClN6O3 B6504728 N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide CAS No. 1396673-52-1

N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B6504728
CAS No.: 1396673-52-1
M. Wt: 436.8 g/mol
InChI Key: RGIVQESSQQBIJO-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide features a complex heterocyclic architecture. Its core structure includes:

  • A 1,2-dihydropyridin-2-one moiety linked to a 1,2,4-oxadiazole ring.
  • An acetamide side chain terminated by a 4-chlorophenethyl group, which may influence lipophilicity and target binding.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3/c22-16-4-1-14(2-5-16)7-8-25-18(29)13-28-12-15(3-6-19(28)30)21-26-20(27-31-21)17-11-23-9-10-24-17/h1-6,9-12H,7-8,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIVQESSQQBIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The target compound’s 1,2,4-oxadiazole-pyrazine core distinguishes it from analogs with 1,2,4-triazole or 1,3,4-oxadiazole systems. Key differences include:

  • Electronic Effects : The oxadiazole’s electron-deficient nature (vs. triazole) may alter binding affinity in biological targets .
  • Metabolic Stability : Pyrazine rings (as in the target compound and ’s analog) are less prone to oxidative metabolism compared to pyridine (e.g., ’s compound) .
Table 1: Heterocyclic Core Comparison
Compound Heterocyclic Core Key Substituent Molecular Weight (g/mol)*
Target Compound 1,2,4-Oxadiazole + pyrazine 4-Chlorophenethyl ~478 (estimated)
1,2,4-Oxadiazole + pyridinone 4-Isopropylphenyl 489.45
1,2,4-Triazole + pyrazine 2-Fluorophenyl 387.42
1,2,4-Triazole + pyridine Benzodioxin-6-yl 483.94

*Calculated from molecular formulas in evidence.

Substituent Effects on Pharmacokinetics

  • Fluorophenyl vs. Chlorophenyl : ’s 2-fluorophenyl group introduces electronegativity, which may strengthen hydrogen bonding but reduce metabolic stability compared to chlorophenyl .

Acetamide Side Chain Modifications

  • Sulfur vs. Oxygen Linkers : Analogs with sulfanyl groups (e.g., ) exhibit higher polar surface areas (~90–100 Ų) compared to the target compound’s oxygen-based linker (~80 Ų), affecting solubility and absorption .

Research Implications

  • Target Selectivity : The pyrazine-oxadiazole combination in the target compound may offer unique interactions with kinases or GPCRs, distinguishing it from pyridine-triazole analogs in and .
  • Optimization Pathways : Introducing electron-withdrawing groups (e.g., fluorine) or varying aryl substituents (e.g., benzodioxin) could balance solubility and potency .

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